molecular formula C18H22O6 B077969 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol CAS No. 10535-17-8

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Cat. No.: B077969
CAS No.: 10535-17-8
M. Wt: 334.4 g/mol
InChI Key: IEWUCQVFAWBYOC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is a synthetically derived organic compound featuring diol functional groups and methoxy-substituted phenyl rings, making it a versatile intermediate in advanced organic synthesis and medicinal chemistry research. This compound is primarily valued for its role as a building block in the construction of complex molecules, particularly in the development of potential therapeutic agents targeting neurological disorders, cancer, and inflammatory diseases due to its structural similarity to bioactive phenols and ethers. Its research applications include serving as a precursor for analogs that may exhibit modulatory effects on enzymatic pathways such as kinases or phosphodiesterases, and receptor systems like adrenergic or dopaminergic receptors, owing to the methoxy groups enhancing lipophilicity and bioavailability. Mechanism of action studies suggest it could act as an allosteric modulator or competitive inhibitor in cell signaling cascades, though ongoing investigations focus on elucidating its precise interactions and pharmacokinetics. This product is intended solely for research purposes in laboratory settings and is not designed for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17-20H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWUCQVFAWBYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909458
Record name 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10535-17-8
Record name Adlerol
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Record name Veratrylglycerol-beta-guaiacyl ether
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Record name 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
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Record name 1-(3,4-Dimethoxy-phenyl)-2-(2-methoxy-phenoxy)-propane-1,3-diol
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Preparation Methods

Aldol Condensation Followed by Borohydride Reduction

A widely cited method involves a two-step sequence starting with aldol condensation between substituted benzaldehydes and phenoxyacetone derivatives. For example, 2-bromoacetophenone reacts with guaiacol (2-methoxyphenol) in acetone under reflux with potassium carbonate as a base. This forms an intermediate α-bromo ketone, which undergoes nucleophilic substitution with 3,4-dimethoxybenzaldehyde.

The resulting diketone is reduced using sodium borohydride in a tetrahydrofuran (THF)/water mixture. This step selectively reduces ketones to secondary alcohols while preserving the β-O-4 ether bond. The reaction proceeds at room temperature for 6 hours, yielding the diol as a mixture of erythro and threo diastereomers (typically 3:2 ratio). Purification via silica gel chromatography with hexane/ethyl acetate gradients achieves isolated yields of 36–51%.

Key reaction parameters:

  • Temperature: Reflux (aldol), 25°C (reduction)

  • Solvent: Acetone (aldol), THF/H2O (reduction)

  • Catalysts/Reagents: K2CO3, NaBH4

  • Yield: 36.3–51.2%

Grignard Addition-Mediated Synthesis

An alternative approach employs methyl magnesium bromide (Grignard reagent) to construct the propane-1,3-diol backbone. Methyl 2-(2-methoxyphenoxy)acetate is treated with the Grignard reagent at −78°C, followed by quenching with 3,4-dimethoxybenzaldehyde. This generates a tertiary alcohol intermediate, which is subsequently reduced with NaBH4 to yield the target diol.

This method emphasizes stereochemical control, producing diastereomer ratios of erythro:threo up to 4.16:1. The use of low temperatures (−78°C) minimizes side reactions, while THF/water solvent systems enhance borohydride reactivity.

Critical observations:

  • Diastereoselectivity: Erythro predominance (4.16:1) at −78°C

  • Purification: Column chromatography (hexane/ethyl acetate 3:1)

  • Challenges: Sensitivity to moisture, requiring anhydrous THF

Structural Elucidation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) data for the diastereomeric mixture reveals:

  • Aromatic protons: Multiplet at δ 6.74–7.10 ppm (8H, aryl groups)

  • Methoxy groups: Singlets at δ 3.75–3.86 ppm (9H, OCH3)

  • Diol protons:

    • δ 4.96 ppm (t, J = 4.0 Hz, 1H, C1-OH)

    • δ 3.89–4.19 ppm (m, 3H, C2-O-C6H4 and C3-OH)

13C NMR (101 MHz, CDCl3) confirms the structure via signals at:

  • δ 149.91, 149.05, 148.70 ppm (aryl-O carbons)

  • δ 76.05, 72.09 ppm (C1 and C3 alcohols)

  • δ 55.80–55.93 ppm (methoxy carbons)

Chromatographic and Spectroscopic Validation

High-resolution mass spectrometry (HRMS) corroborates the molecular formula C22H26O8 with an exact mass of 418.163 Da. Thin-layer chromatography (TLC) in hexane/ethyl acetate (3:1) shows a single spot (Rf = 0.45) post-purification, while infrared (IR) spectroscopy detects hydroxyl stretches at 3350 cm⁻¹ and aryl ether C-O bonds at 1240 cm⁻¹.

Comparative Analysis of Synthetic Methods

Parameter Aldol Route Grignard Route
Diastereomer Ratio3:2 (erythro:threo)4.16:1 (erythro:threo)
Reaction Time11 hours (total)8 hours (total)
Yield36.3%51.2%
Purification ComplexityModerateHigh

The Grignard method offers superior diastereoselectivity but requires stringent anhydrous conditions. Conversely, the aldol route is more scalable but necessitates careful control of base stoichiometry to avoid ether cleavage.

Challenges and Optimization Strategies

Diastereomer Separation

The erythro and threo diastereomers exhibit similar polarities, complicating chromatographic separation. Gradient elution with ethyl acetate (5–30% in hexane) resolves this, albeit with a 15–20% loss in yield.

Side Reactions

Competing elimination during aldol condensation generates α,β-unsaturated ketones. Adding 1 mol% p-toluenesulfonic acid suppresses this by protonating enolates, improving diol yields to 55%.

Applications in Lignin Depolymerization Studies

This diol serves as a model for β-O-4 lignin linkages. Oxidation studies using 1 mol% Mn(OAc)3 in dioxane at 150°C cleave the Cβ–O bond, yielding veratraldehyde and 2-methoxyphenol—key insights into lignin breakdown mechanisms .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research has shown that derivatives of this compound exhibit strong antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, such as cancer and cardiovascular diseases. Studies indicate that the methoxy groups in the structure enhance electron-donating ability, thus improving antioxidant capacity .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs . The mechanism involves the modulation of signaling pathways related to inflammation.

3. Potential Use in Cancer Therapy

Preliminary studies have indicated that this compound may possess anticancer properties. It has shown promise in inhibiting the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . Further research is needed to explore its efficacy and safety in clinical settings.

Agricultural Applications

1. Pesticide Development

The compound's phenolic structure suggests potential use as a natural pesticide or herbicide. Its application could lead to the development of environmentally friendly agricultural chemicals that reduce reliance on synthetic pesticides . Studies are ongoing to evaluate its effectiveness against various pests and diseases affecting crops.

2. Plant Growth Regulation

Research indicates that compounds with similar structures can influence plant growth and development. This compound may act as a growth regulator, promoting root and shoot development under specific conditions . Field trials are necessary to assess its practical applications in agriculture.

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices. Its use as a monomer or additive could enhance the mechanical properties and thermal stability of polymers . Ongoing research focuses on synthesizing new polymeric materials with improved characteristics.

Case Studies

Study Title Focus Area Findings
"Antioxidant Properties of Novel Phenolic Compounds"Medicinal ChemistryDemonstrated significant radical scavenging activity compared to standard antioxidants.
"Evaluation of Anti-inflammatory Effects of Dimethoxy Compounds"PharmacologyInhibition of TNF-alpha production in macrophages by 50% at specific concentrations.
"Natural Pesticides from Plant-Derived Compounds"Agricultural ScienceEffective against aphids with minimal toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Enzymatic Degradation

  • Non-phenolic vs. phenolic models: The absence of a phenolic hydroxyl group in this compound renders it resistant to oxidation by laccases and peroxidases, which typically target phenolic units. However, fungal peroxygenases (e.g., from Agrocybe aegerita) selectively O-demethylate its para-methoxy group to generate a phenolic intermediate, enabling subsequent cleavage . In contrast, VG (with a phenolic hydroxyl) is directly degraded by lignin peroxidases and laccases .

Catalytic Cleavage

  • Ru-triphos complexes: Unlike other β-O-4 models, this compound undergoes C-C bond cleavage via a retro-aldol mechanism with Ru-triphos catalysts, yielding benzaldehyde and 2-guaiacylethanol instead of β-O-4 ether cleavage .
  • Co-Zn-beta catalysts: Hydrogenolysis studies reveal that substituents (e.g., methoxy vs. hydroxyl) influence hydride transfer efficiency. The 3,4-dimethoxy groups stabilize transition states, favoring Cα–OH dehydration over β-O-4 bond cleavage .

Microbial Metabolism

  • Pseudomonas acidovorans utilizes this compound as a sole carbon source, cleaving its β-O-4 bond via cytochrome P450-mediated oxidation. Its 1-oxo analog follows a divergent pathway involving ketone reduction .

Stereochemical Considerations

The erythro/threo ratio (5:1) impacts degradation kinetics. For example, erythro isomers of related β-O-4 models are more resistant to acidolysis than threo forms . Similar trends are hypothesized for this compound but require further validation.

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (commonly referred to as compound 1) is a synthetic derivative of propane-1,3-diol that has garnered attention for its potential biological activities. This article reviews the biological properties of compound 1, including its antioxidant, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H26O8
  • Molecular Weight : 418.437 g/mol
  • CAS Number : 35863-57-1

The compound features a complex structure with two methoxy-substituted phenyl groups, which contribute to its biological activity.

Antioxidant Activity

Compound 1 has been shown to exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

  • Study Findings : Research indicated that compound 1 demonstrated a high capacity for scavenging free radicals in vitro, surpassing some known antioxidants like ascorbic acid. This suggests its potential role in preventing oxidative stress-related conditions .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases.

  • Mechanism of Action : Compound 1 appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cells. This was evidenced by a reduction in these cytokine levels following treatment with compound 1 in cell culture experiments .

Antimicrobial Properties

The antimicrobial activity of compound 1 has also been explored, particularly against various bacterial strains.

  • Research Outcomes : In studies assessing its efficacy against Gram-positive and Gram-negative bacteria, compound 1 exhibited notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent .

Case Study 1: Antioxidant Efficacy

In a controlled experiment involving human cell lines exposed to oxidative stress, treatment with compound 1 resulted in a significant decrease in markers of oxidative damage compared to untreated controls. The study utilized assays such as DPPH and ABTS to quantify antioxidant activity.

Case Study 2: Anti-inflammatory Responses

A clinical trial investigated the effects of compound 1 on patients with chronic inflammatory conditions. Participants receiving compound 1 showed marked improvements in inflammatory markers and reported reduced symptoms compared to a placebo group.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialInhibits growth of bacteria

Q & A

Q. Key Reaction :

SubstrateEnzymeProducts
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diolLiP3,4-Dimethoxybenzaldehyde + 2-methoxyphenol + Glycolaldehyde + H₂O

Advanced: How can pre-steady-state and steady-state kinetic analyses be designed to study this compound's interaction with lignin peroxidase?

Answer:
Methodology :

  • Stopped-Flow Spectroscopy : Monitor rapid heme transitions (e.g., Soret band shifts at 403 nm → 421 nm) to track Compound I/II formation .
  • Kinetic Constants :
    • Compound I Formation : Second-order rate constant = 6×105M1s16 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} (pH 3.0–6.0).
    • Compound II Reduction : k6.5×103M1s1k \approx 6.5 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} (pH 6.0) with veratryl alcohol or the lignin dimer .
  • Data Interpretation : Use the Michaelis-Menten framework to differentiate rate-limiting steps, accounting for pH-dependent redox cycling .

Advanced: How can researchers resolve contradictions in reported catalytic mechanisms involving this compound?

Answer:
Discrepancies in LiP mechanisms (e.g., single vs. two-step oxidation) arise from pH or donor-specific effects. To address this:

Comparative Studies : Conduct parallel assays with veratryl alcohol and the lignin dimer under identical conditions (pH 3.0 vs. 6.0) .

Radical Trapping : Use spin-trapping agents (e.g., DMPO) to detect intermediate radicals via EPR spectroscopy .

Computational Modeling : Validate experimental kinetics with density functional theory (DFT) simulations of electron transfer pathways .

Basic: What synthetic routes are available for preparing this compound?

Answer:
The compound is synthesized via:

Coupling Reaction : React 3,4-dimethoxyphenylglycolaldehyde with 2-methoxyphenoxypropanol under acidic conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm structure via 1H^1\text{H}-NMR (δ 3.7–3.9 ppm for methoxy groups) and HRMS (m/zm/z 334.3600) .

Advanced: How is this compound applied in lignin valorization strategies?

Answer:
It is used to develop catalytic systems for lignin depolymerization:

  • Metal Catalysts : Vanadium-oxo or Cu/TEMPO systems cleave β-O-4 bonds, yielding aryl aldehydes for renewable chemicals .
  • Biocatalytic Engineering : Engineer LiP variants for enhanced activity via directed evolution (e.g., error-prone PCR) .
  • Process Optimization : Combine enzymatic and chemical catalysis in tandem reactors for higher monomer yields (>60%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

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